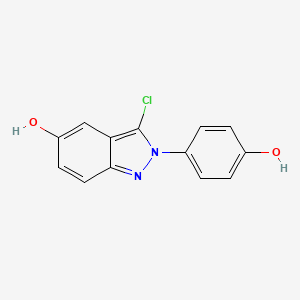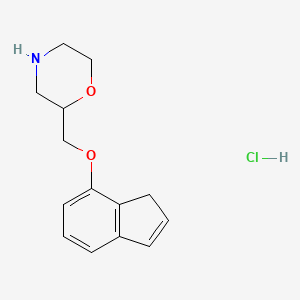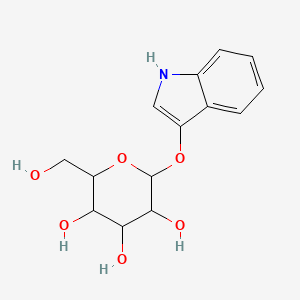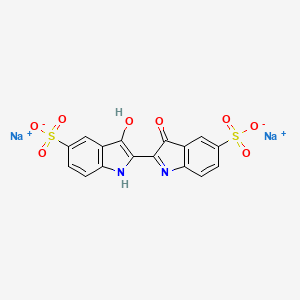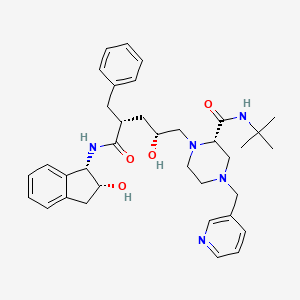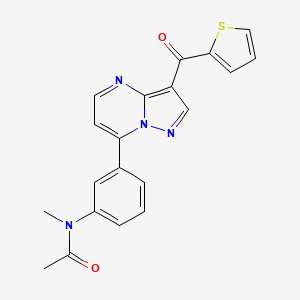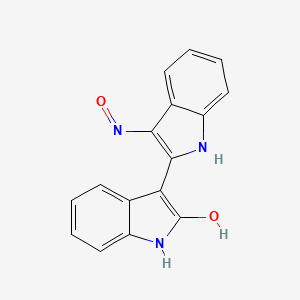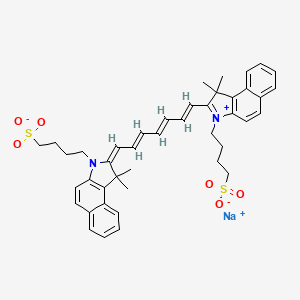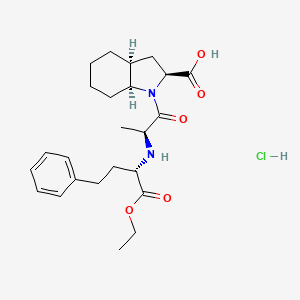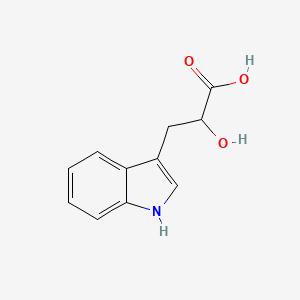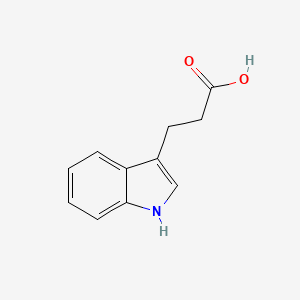
INH14
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de INH14 implique la réaction de l’isocyanate de 4-éthylphényle avec de l’aniline dans des conditions contrôlées. La réaction a généralement lieu dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane, la température étant maintenue à température ambiante ou légèrement supérieure. Le produit est ensuite purifié en utilisant des techniques standard telles que la recristallisation ou la chromatographie sur colonne .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, l’approche générale impliquerait la mise à l’échelle du processus de synthèse en laboratoire. Cela comprendrait l’optimisation des conditions réactionnelles pour des volumes plus importants, la garantie d’une qualité et d’un rendement constants, et la mise en œuvre de techniques de purification adaptées à la production à l’échelle industrielle .
Analyse Des Réactions Chimiques
Types de réactions
INH14 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que la portion urée. Il peut également participer à des liaisons hydrogène et à d’autres interactions non covalentes, qui sont cruciales pour son activité biologique .
Réactifs et conditions courantes
Réactifs : Aniline, isocyanate de 4-éthylphényle, solvants organiques (p. ex., dichlorométhane, tétrahydrofurane)
Conditions : Température ambiante à légèrement supérieure, atmosphère inerte pour prévenir les réactions secondaires indésirables.
Principaux produits
Le principal produit de la synthèse est this compound lui-même. Dans certains cas, les produits secondaires peuvent inclure des matières premières non réagies ou des sous-produits de réactions incomplètes, qui sont généralement éliminés pendant le processus de purification .
Applications De Recherche Scientifique
INH14 a une large gamme d’applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :
Mécanisme D'action
INH14 exerce ses effets en inhibant l’activité de IKKα et de IKKβ, qui sont des kinases clés impliquées dans les voies de signalisation du récepteur de type Toll et du facteur nucléaire kappa B. En inhibant ces kinases, this compound réduit la production de cytokines pro-inflammatoires et d’autres médiateurs inflammatoires. Cette inhibition se produit en aval du complexe TAK1/TAB1, empêchant la dégradation de IκBα et l’activation subséquente du facteur nucléaire kappa B .
Comparaison Avec Des Composés Similaires
Composés similaires
N-(4-Méthylphényl)-N’-phénylurée : Structure similaire mais avec un groupe méthyle au lieu d’un groupe éthyle.
N-(4-Chlorophényl)-N’-phénylurée : Contient un atome de chlore au lieu d’un groupe éthyle.
N-(4-Méthoxyphényl)-N’-phénylurée : Comporte un groupe méthoxy à la place du groupe éthyle.
Unicité de INH14
This compound est unique en raison de son inhibition spécifique de IKKα et de IKKβ avec des valeurs IC50 relativement faibles (8,97 µM pour IKKα et 3,59 µM pour IKKβ). Cette spécificité et cette puissance en font un outil précieux pour étudier la réponse inflammatoire dépendante de IKK et explorer les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-12-8-10-14(11-9-12)17-15(18)16-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCZNJSFVOOZOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


